molecular formula C9H13N5O B11227009 2-[Methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol CAS No. 6266-71-3

2-[Methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

Cat. No.: B11227009
CAS No.: 6266-71-3
M. Wt: 207.23 g/mol
InChI Key: XODXOGYUTTVDKE-UHFFFAOYSA-N
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Description

2-(Methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method includes the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine and subsequent reaction with ethylene oxide to introduce the ethanol group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry approaches can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(Methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Properties

CAS No.

6266-71-3

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

2-[methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C9H13N5O/c1-13(3-4-15)8-7-5-12-14(2)9(7)11-6-10-8/h5-6,15H,3-4H2,1-2H3

InChI Key

XODXOGYUTTVDKE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N(C)CCO

Origin of Product

United States

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